

ABL-001-Amide-PEG3-acid: A Comparative Guide to Cross-Reactivity

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Compound of Interest

Compound Name: *ABL-001-Amide-PEG3-acid*

Cat. No.: *B12423955*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of ABL-001 (asciminib), an allosteric inhibitor of the BCR-ABL1 kinase, with alternative ATP-competitive tyrosine kinase inhibitors (TKIs). ABL-001's unique mechanism of action, targeting the myristoyl pocket of ABL1, confers a high degree of selectivity, a critical differentiator in the landscape of kinase inhibitor therapeutics. This document summarizes available quantitative data, outlines experimental methodologies for assessing cross-reactivity, and visualizes key concepts to inform research and development decisions.

Executive Summary

ABL-001, the active pharmaceutical ingredient in asciminib, is a potent and highly selective inhibitor of the ABL1 kinase.^[1] Unlike traditional ATP-competitive TKIs, ABL-001 binds to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation.^{[1][2]} This allosteric mechanism of action is the foundation for its remarkable selectivity and favorable off-target profile. Extensive preclinical studies have demonstrated that asciminib lacks significant activity against a broad spectrum of other kinases, a key advantage over multi-kinase inhibitors which are often associated with a higher incidence of off-target effects.^[1] This guide presents a comparative analysis of ABL-001's selectivity against established ATP-competitive TKIs: imatinib, nilotinib, dasatinib, and ponatinib.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the kinase inhibition profiles of ABL-001 (Asciminib) and its ATP-competitive counterparts. While a comprehensive, publicly available dataset for a broad kinase scan of **ABL-001-Amide-PEG3-acid** was not identified, the consistent finding across multiple studies is its high specificity for ABL1. The data for comparator drugs is compiled from publicly available kinase profiling resources and highlights their broader kinase inhibition spectrum.

Table 1: Cross-Reactivity Profile of ABL-001 (Asciminib)

Target Kinase	ABL-001 (Asciminib) Inhibition	Reference
ABL1	Potent Inhibition (Allosteric)	[1] [2]
Broad Kinase Panel (>60 kinases)	No significant inhibition	[1]
SRC Family Kinases	No significant inhibition	[1]

Note: The high selectivity of asciminib is a consistently reported finding. The lack of a detailed public KINOMEscan dataset is noted, and the information presented is based on statements from peer-reviewed publications.

Table 2: Comparative Cross-Reactivity of ATP-Competitive TKIs

Target Kinase	Imatinib	Nilotinib	Dasatinib	Ponatinib
Primary Targets				
ABL1	+++	+++	+++	+++
KIT	+++	++	+	+++
PDGFRA/B	+++	++	++	+++
Key Off-Targets				
SRC Family				
(SRC, LCK, LYN, etc.)	-	-	+++	++
DDR1/2	-	++	++	+
EPH Receptors	-	-	++	+
TEC Family	-	-	+	+

Legend: +++ Potent Inhibition, ++ Moderate Inhibition, + Weak Inhibition, - No Significant Inhibition. This table is a qualitative summary based on publicly available kinase profiling data and is intended for comparative purposes.

Experimental Protocols

The assessment of kinase inhibitor cross-reactivity is crucial for understanding potential off-target effects and therapeutic windows. The following are detailed methodologies for key experiments used to determine the selectivity of compounds like ABL-001.

In Vitro Kinase Profiling (e.g., KINOMEscan™)

This method provides a quantitative assessment of a compound's interaction with a large panel of kinases.

Principle: The assay is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Protocol Outline:

- Kinase Preparation: A panel of purified, recombinant human kinases are tagged with a unique DNA identifier.
- Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).
- Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., **ABL-001-Amide-PEG3-acid**) at various concentrations.
- Washing: Unbound components are washed away.
- Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- Data Analysis: The results are typically expressed as the percentage of the control (DMSO vehicle) and can be used to determine dissociation constants (Kd) or IC50 values for each kinase interaction.

Cellular Proliferation Assays

These assays determine the functional consequence of kinase inhibition on cell viability and growth.

Principle: The anti-proliferative activity of a compound is measured in cell lines that are dependent on the activity of a specific kinase for their growth and survival, as well as in cell lines that are not.

Protocol Outline:

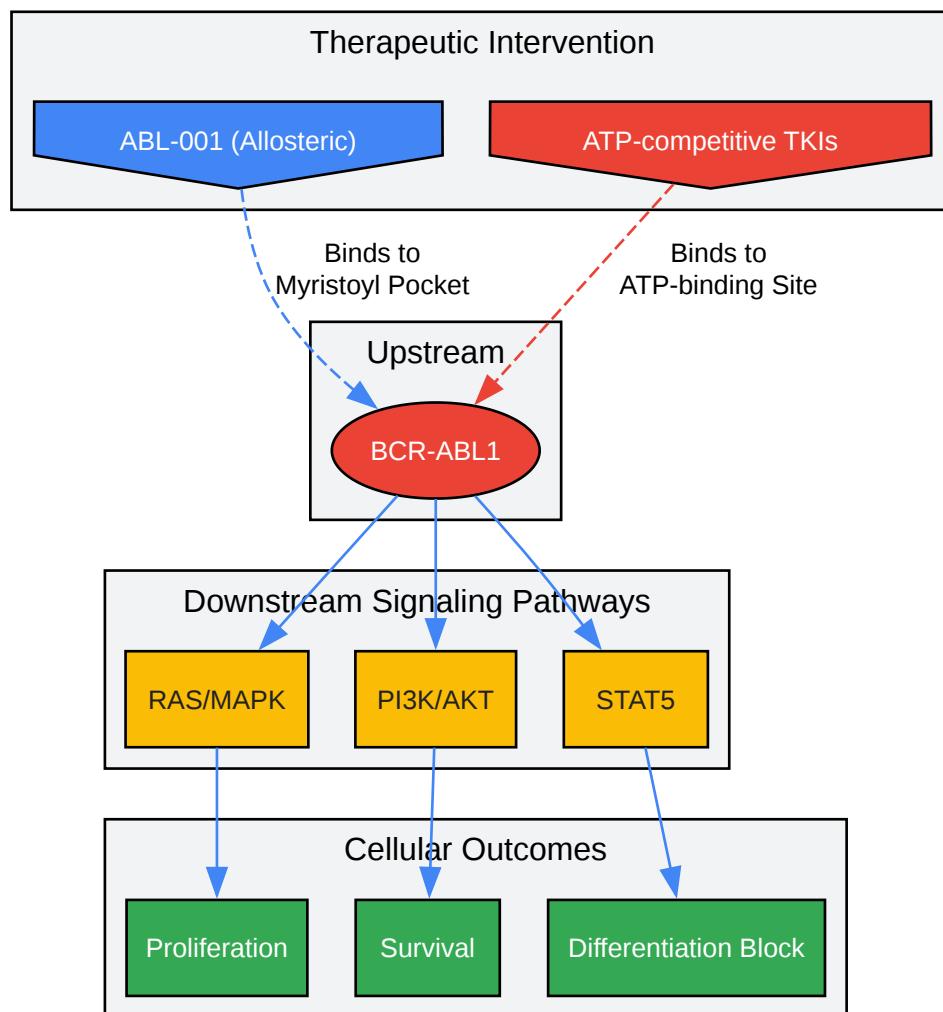
- Cell Culture: A panel of cancer cell lines, including those with and without the target kinase dependency (e.g., BCR-ABL1 positive and negative cell lines), are cultured under standard conditions.
- Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

- Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).
- Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is calculated for each cell line. High selectivity is indicated by potent inhibition of target-dependent cells and minimal effect on target-independent cells.

Mandatory Visualization

BCR-ABL1 Signaling and TKI Inhibition Mechanisms

BCR-ABL1 Signaling and Inhibition Mechanisms

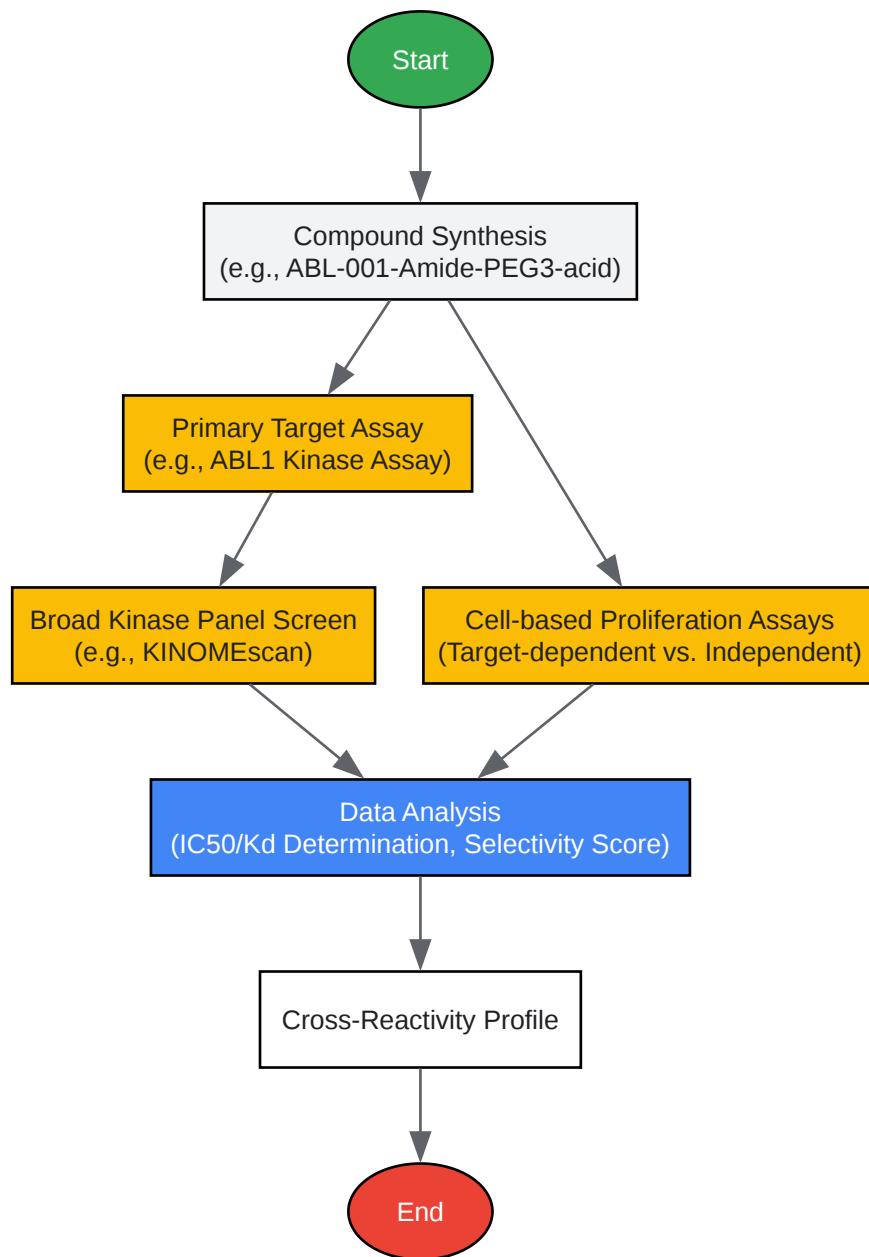


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Caption: BCR-ABL1 signaling and inhibitor mechanisms.

Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling

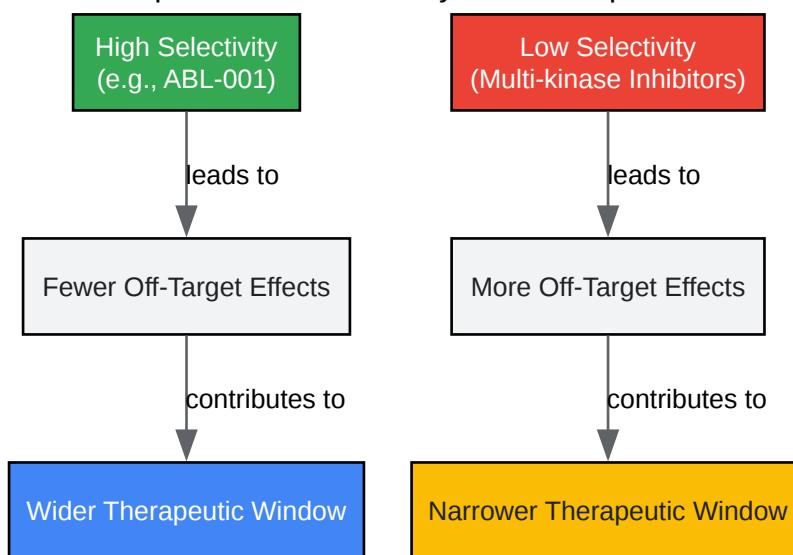
Workflow for Kinase Inhibitor Cross-Reactivity Profiling

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Caption: Cross-reactivity profiling workflow.

Logical Relationship: Selectivity and Therapeutic Window

Relationship between Selectivity and Therapeutic Window



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Caption: Selectivity and therapeutic window.

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References

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